3,4-Dichloro-5-fluoropyridine

Description

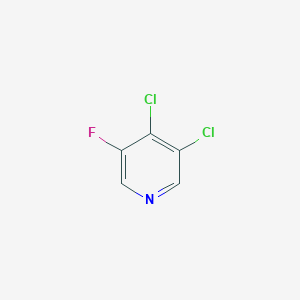

3,4-Dichloro-5-fluoropyridine (CAS 851179-02-7) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂FN and a molecular weight of 165.98 g/mol . Its structure features chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

3,4-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBXQAHIBCOBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649914 | |

| Record name | 3,4-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-02-7 | |

| Record name | 3,4-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring, followed by fluorination. For example, this compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3,4-Dichloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogen atoms can enhance the binding affinity and selectivity of drug candidates for their biological targets.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties contribute to the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, enhancing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dichloro-5-fluoropyridine

Key Differences :

- Substituent Positions : The chlorine atoms in 2,4-Dichloro-5-fluoropyridine (CAS 189281-48-9) are at the 2- and 4-positions, while fluorine remains at the 5-position. This positional isomerism significantly alters electronic and steric properties.

- Applications : Unlike 3,4-dichloro-5-fluoropyridine, the 2,4-isomer is commercially available in both industrial and pharmaceutical grades (99% purity) and is marketed as a key intermediate for fine chemicals .

- Reactivity : The 2,4-substitution pattern may enhance regioselectivity in coupling reactions due to reduced steric hindrance compared to the 3,4-isomer.

Amino-Substituted Derivatives

2-Chloro-5-fluoropyridine-3,4-diamine (CAS 405230-93-5)

- Structural Features : Replaces chlorine atoms at the 3- and 4-positions with amine (-NH₂) groups.

- Similarity Score : 0.87 (high structural similarity) .

- Implications : The amine groups increase polarity and solubility in aqueous media, making this derivative more suitable for bioconjugation or metal coordination compared to the parent compound.

2-Chloro-5-fluoropyridin-3-amine (CAS 117519-09-2)

- Structural Features : Retains chlorine at the 2-position and fluorine at the 5-position but introduces an amine at the 3-position.

- Similarity Score : 0.73 (moderate similarity) .

- Reactivity : The lone pair on the amine group enhances nucleophilicity, enabling participation in cross-coupling reactions.

Methyl- and Trifluoromethyl-Substituted Analogs

2,4-Dichloro-5-methylpyridine (CAS 56961-78-5)

- Structural Features : Replaces fluorine with a methyl (-CH₃) group at the 5-position.

2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS 749256-90-4)

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The 3,4-dichloro substitution in this compound creates a strong electron-withdrawing environment, favoring SNAr (nucleophilic aromatic substitution) reactions at the 2- or 6-positions .

- Biological Activity: Amino-substituted derivatives (e.g., 405230-93-5) exhibit enhanced hydrogen-bonding capacity, which is critical for target binding in kinase inhibitors .

- Commercial Availability: The 2,4-dichloro-5-fluoropyridine isomer is more widely produced, with suppliers like Hangzhou Zhongqi Chem Co., Ltd.

Biological Activity

3,4-Dichloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its interactions with biological targets, making it a subject of interest for drug development and synthesis of bioactive compounds.

The molecular formula for this compound is CHClFN. The presence of halogen substituents influences its reactivity and binding affinity towards various biological targets. The electron-withdrawing nature of fluorine and chlorine can affect the compound's basicity and overall chemical behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC values indicate promising selectivity and potency compared to traditional chemotherapeutics.

| Cell Line | IC (µM) | Comparison |

|---|---|---|

| MCF-7 | 15 | Better than 5-FU (17 µM) |

| A549 | 20 | Comparable to cisplatin (18 µM) |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular pathways. The compound may influence enzyme activity and cell signaling mechanisms, particularly those related to apoptosis and cell cycle regulation. Studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

- Cancer Cell Inhibition : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests a potential role in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.